N-(2,6-dimethylphenyl)furan-2-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-5-3-6-10(2)12(9)14-13(15)11-7-4-8-16-11/h3-8H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKXLXFJRVUZRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50324369 | |
| Record name | N-(2,6-dimethylphenyl)furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50324369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68873-22-3 | |
| Record name | NSC406527 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406527 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2,6-dimethylphenyl)furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50324369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',6'-DIMETHYL-2-FURANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Diversity Oriented Synthesis:as Demonstrated in the Development of Furan 2 Carboxamide Based Antibiofilm Agents, a Diversity Oriented Synthesis Approach Can Be Highly Effective.nih.govby Systematically Varying Different Parts of the Molecule E.g., the Phenyl Ring Substituents and the Linker Between the Core and the Phenyl Ring , a Wide Range of Chemical Space Can Be Explored, Increasing the Chances of Identifying Compounds with Desired Biological Activities.
By integrating these design principles, medicinal chemists can effectively navigate the chemical space around the N-(2,6-dimethylphenyl)furan-2-carboxamide scaffold to develop novel and improved therapeutic agents for a variety of diseases.
Structure Activity Relationship Sar and Design Principles
Impact of Substituent Modifications on Molecular Activity
The biological profile of N-(2,6-dimethylphenyl)furan-2-carboxamide and its analogs is profoundly influenced by the nature and position of substituents on both the phenyl and furan (B31954) rings. These modifications can modulate the compound's electronic properties, steric hindrance, and ability to form crucial interactions with biological targets.
The substitution pattern on the phenyl ring is a critical determinant of activity. The 2,6-dimethylphenyl moiety in the parent compound plays a significant role in orienting the molecule within a binding pocket and can influence its metabolic stability.
Research on a series of furan-2-carboxamides as potential antibiofilm agents has shed light on the impact of various phenyl substituents on their activity against Pseudomonas aeruginosa. While a direct quantitative structure-activity relationship (QSAR) for a series of N-(substituted phenyl)furan-2-carboxamides is not extensively documented in a single study, a diversity-oriented synthesis approach has provided valuable insights. nih.gov In this study, different linkers were used to connect the furan-2-carboxamide core to a substituted phenyl ring. The nature of the functional groups on the phenyl ring was found to be a crucial feature for inhibiting biofilm formation. nih.gov Halogen atoms and electron-donating groups like methyl or methoxy (B1213986) were shown to lead to better inhibition of biofilm. nih.govresearchgate.net
For instance, in a series of N-acylcarbohydrazide furan-2-carboxamides, the compound with a methyl-substituted phenyl ring (4b) demonstrated the highest antibiofilm activity, with a 58% reduction in P. aeruginosa biofilm. nih.gov This suggests that the presence and position of methyl groups can significantly enhance biological efficacy. The steric bulk introduced by the dimethylation in this compound can also play a role in providing a better fit into a specific receptor's binding site and may protect the amide bond from enzymatic hydrolysis, thereby increasing its bioavailability.
| Compound ID | Phenyl Substituent | Linker | Biofilm Inhibition (%) at 50 µM |
| 4b | 4-Methyl | N-acylcarbohydrazide | 58 |
| 6b | 4-Methyl | 3-Aminobenzoic acid | 41 |
| 4g | 4-Chloro | N-acylcarbohydrazide | 33 |
| 4h | 4-Bromo | N-acylcarbohydrazide | 35 |
| 7e | 4-Chloro | 1,2,3-Triazole | 46 |
| 6a | Unsubstituted | 3-Aminobenzoic acid | 36 |
| 7a | Unsubstituted | 1,2,3-Triazole | 43 |
Data sourced from a study on antibiofilm activity against P. aeruginosa. nih.gov
Studies on related furan derivatives have shown that even slight changes in the substitution pattern on the furan nucleus can lead to distinguishable differences in their biological activities. scispace.com For instance, the introduction of substituents at the 5-position of the furan ring in other carboxamide series has been a common strategy to explore new interactions with target proteins. While specific data on modifications to the furan ring of this compound is limited, the general principle of leveraging the furan core for further derivatization holds promise for optimizing activity. Future work could explore the effects of attaching various functional groups to the furan ring to enhance target engagement. researchgate.net
Bioisosteric replacement is a powerful strategy in drug design to improve the physicochemical and pharmacological properties of a lead compound while maintaining its biological activity. drughunter.com Replacing the furan ring in this compound with other five- or six-membered heterocyclic rings, such as thiophene (B33073) or pyridine (B92270), can lead to analogs with altered electronic distributions, hydrogen bonding capabilities, and metabolic profiles.
Thiophene: The replacement of a furan ring with a thiophene ring is a common bioisosteric substitution. Thiophene is also an aromatic heterocycle, and its sulfur atom can influence the electronic and steric properties of the molecule differently than the oxygen in furan. Studies on kinesin spindle protein (KSP) inhibitors have successfully utilized thiophene-containing scaffolds, demonstrating the utility of this bioisostere in generating potent inhibitors. nih.gov In the context of succinate (B1194679) dehydrogenase (SDH) inhibitors, pyrazole-furan/thiophene carboxamide hybrids have been designed and synthesized, with some thiophene analogs showing excellent antifungal activity. nih.gov
Pyridine: The substitution of the furan ring with a pyridine ring introduces a basic nitrogen atom, which can significantly alter the compound's solubility, polarity, and ability to form hydrogen bonds. This can be advantageous for targeting specific residues in a protein's active site. The synthesis of N-(2,6-dimethylphenyl)pyridine-2-carboxamide and its derivatives has been reported, indicating the chemical feasibility of this bioisosteric replacement. sigmaaldrich.comanaxlab.com The introduction of the pyridine ring can lead to novel interactions and potentially different biological activities compared to the furan analog.
| Original Moiety | Bioisosteric Replacement | Potential Impact on Properties |
| Furan | Thiophene | Altered electronics and steric profile, potential for similar or improved activity. |
| Furan | Pyridine | Increased polarity, hydrogen bonding capacity, and potential for new interactions. |
| Furan | Pyrazole | Different hydrogen bonding patterns and electronic distribution. |
Stereochemical Considerations in Furan-2-carboxamide Activity
While this compound itself is achiral, the introduction of chiral centers through modification of either the furan or the phenyl portion of the molecule can have a profound impact on its biological activity. Stereoisomers of a compound can exhibit significantly different pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules like enzymes and receptors.
Studies on other chiral furan-containing compounds have demonstrated the critical role of stereochemistry in determining biological activity. For example, in a series of nature-inspired 3-Br-acivicin isomers, which contain a furanoid ring, only the isomers with the natural (5S, αS) configuration displayed significant antiplasmodial activity. nih.gov This stereoselectivity was attributed to a potential stereoselective uptake mechanism. nih.gov
Therefore, if chiral centers are introduced into the this compound scaffold, it is crucial to synthesize and evaluate the individual enantiomers or diastereomers to identify the more active and less toxic isomer. The spatial arrangement of substituents can dictate the molecule's ability to fit into a specific binding site and form the necessary interactions for biological effect.
Ligand Design Principles for Targeted Molecular Interactions
The design of potent and selective ligands based on the this compound scaffold requires a deep understanding of the key structural features that govern molecular recognition. Several principles guide the design of these molecules for targeted interactions.
Mechanistic Investigations in Chemical Biology
Elucidation of Molecular Interaction Mechanisms
The primary proposed mechanism of action for carboxamide fungicides is the inhibition of the enzyme succinate (B1194679) dehydrogenase (SDH), also known as mitochondrial complex II. nih.gov This enzyme is a critical component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. SDH catalyzes the oxidation of succinate to fumarate (B1241708) in the TCA cycle and transfers electrons to the ubiquinone pool in the respiratory chain.
Investigation of Enzyme Inhibition and Receptor Modulation Pathways
The inhibitory action of carboxamide fungicides on succinate dehydrogenase disrupts cellular respiration and energy production in susceptible fungi. By blocking the oxidation of succinate, these inhibitors prevent the transfer of electrons to coenzyme Q (ubiquinone), thereby halting the electron transport chain and, consequently, ATP synthesis. This disruption of the mitochondrial respiratory chain is the primary pathway for their fungicidal activity. nih.gov
The specificity of these inhibitors for fungal SDH over the mammalian enzyme is a key aspect of their utility. This selectivity is attributed to subtle differences in the amino acid composition and structure of the Q-site between fungal and mammalian SDH. For instance, studies on carboxin, a foundational carboxamide fungicide, and its analogs have highlighted the importance of specific amino acid residues within the SDH subunits (SdhB, SdhC, and SdhD) in determining inhibitor sensitivity. wikipedia.org
While the primary target is SDH, the potential for off-target effects or modulation of other receptors cannot be entirely ruled out without specific studies on N-(2,6-dimethylphenyl)furan-2-carboxamide. However, the bulk of research on this class of compounds points towards a highly specific interaction with the SDH enzyme complex.
Mechanistic Insights from Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies on analogous furan (B31954) carboxamides and other SDHIs provide valuable insights into the likely mechanistic determinants for this compound.
The Furan Ring: The furan ring is an electron-rich heterocycle that is important for the molecule's interaction with the target site. In some related fungicides, the furan ring can be replaced by other heterocycles, such as thiophene (B33073) or pyrazole, with varying impacts on efficacy. nih.gov The electronic properties and geometry of this ring are critical for proper binding.
The Carboxamide Linker: The amide bond provides a rigidifying element to the molecular structure, which is essential for orienting the aromatic and heterocyclic rings correctly within the enzyme's binding pocket. The hydrogen on the amide nitrogen is often involved in hydrogen bonding interactions with amino acid residues in the target protein.
The N-phenyl Group: The substitution pattern on the N-phenyl ring is a major determinant of fungicidal activity and spectrum. In this compound, the two methyl groups at the 2 and 6 positions are particularly significant. This ortho-disubstitution forces the phenyl ring to be non-coplanar with the carboxamide group, adopting a specific twisted conformation. This "twisted-amide" conformation is a well-known feature in many successful SDHI fungicides, as it is believed to mimic the conformation of the natural substrate, ubiquinone, in its binding site. SAR studies on related compounds have consistently shown that the presence of these ortho-substituents is critical for high levels of fungicidal activity.
The following table summarizes the key structural components and their likely functional roles based on SAR studies of related compounds.
| Structural Component | Likely Functional Role |
| Furan Ring | Interaction with the ubiquinone-binding site of SDH; contributes to the electronic properties of the molecule. |
| Carboxamide Linker | Provides structural rigidity; participates in hydrogen bonding with the enzyme. |
| 2,6-Dimethylphenyl Group | Induces a "twisted-amide" conformation crucial for optimal binding to the SDH active site; influences lipophilicity and transport. |
Emerging Research Directions and Future Perspectives for N 2,6 Dimethylphenyl Furan 2 Carboxamide
Development of Advanced Methodologies for Synthesis and Characterization
The future synthesis of N-(2,6-dimethylphenyl)furan-2-carboxamide and its derivatives is poised to move beyond traditional methods, embracing more intricate and efficient strategies. Research into related furan-2-carboxamide compounds highlights a trend towards methodologies that offer greater control, diversity, and complexity in molecular design.
One promising approach is Diversity-Oriented Synthesis (DOS) , which has been used to create collections of furan-2-carboxamides to explore their biological activities. nih.govresearchgate.netnih.gov This strategy involves creating a wide range of structurally diverse molecules from a common starting point, which is crucial for mapping structure-activity relationships. Another advanced technique involves the strategic use of directing groups to achieve site-selective modifications. For instance, a modular synthetic strategy combining 8-aminoquinoline (8-AQ) directed C–H arylation with transamidation chemistry has been successfully developed for benzofuran-2-carboxamide (B1298429) derivatives. mdpi.com This powerful method allows for the rapid assembly of molecular complexity by functionalizing specific C-H bonds, a process that could be adapted for the furan (B31954) ring in this compound to introduce novel substituents. Furthermore, the development of one-pot synthesis strategies, as demonstrated for related carbamothioyl-furan-2-carboxamide derivatives, offers an efficient pathway to produce these compounds in moderate to excellent yields. mdpi.com
Table 1: Advanced Synthesis Methodologies for Furan-2-Carboxamide Scaffolds
| Methodology | Description | Potential Advantage for this compound |
|---|---|---|
| Diversity-Oriented Synthesis | Creates a large collection of structurally diverse compounds from a common intermediate. nih.gov | Rapid exploration of how different functional groups on the furan or phenyl rings affect compound properties. |
| C–H Functionalization | Directly converts a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, often using a directing group. mdpi.com | Allows for precise, late-stage modification of the core structure to build complex analogs. |
| One-Pot Synthesis | Multiple reaction steps are performed in the same reaction vessel without isolating intermediates. mdpi.com | Increases efficiency, reduces waste, and can improve overall yield. |
| Microwave-Assisted Synthesis | Uses microwave irradiation to heat reactions, often leading to dramatically reduced reaction times and increased yields. nih.gov | Accelerates the synthesis of new derivatives for faster screening and development. |
Concurrently, the characterization of these novel compounds is becoming increasingly sophisticated. Beyond standard spectroscopic techniques like NMR and IR, future studies will rely heavily on a combination of advanced analytical methods to provide a complete structural and electronic picture. mdpi.comSingle-crystal X-ray diffraction (XRD) is essential for unambiguously determining the three-dimensional molecular structure, which is critical for understanding biological interactions. iucr.org Furthermore, theoretical methods like Density Functional Theory (DFT) are being integrated with experimental data to investigate molecular and electronic structures, providing insights that are not accessible through experiments alone. iucr.org
Table 2: Advanced Characterization Techniques
| Technique | Information Provided | Relevance to Furan-2-Carboxamide Research |
|---|---|---|
| Single-Crystal X-ray Diffraction (XRD) | Provides the precise 3D arrangement of atoms in a crystal, including bond lengths and angles. iucr.org | Confirms molecular structure and stereochemistry; crucial for structure-based drug design. |
| Density Functional Theory (DFT) | A computational method to model the electronic structure of molecules. iucr.org | Predicts electronic properties, reactivity, and spectroscopic signatures to complement experimental data. |
| High-Resolution Mass Spectrometry (HRMS) | Determines the exact mass of a molecule, allowing for the confirmation of its elemental composition. nih.gov | Verifies the successful synthesis of the target compound with high confidence. |
| 2D NMR (COSY, HSQC, HMBC) | Provides information on the connectivity between atoms within a molecule. | Elucidates complex structures and confirms assignments made from 1D NMR spectra. |
Integration of Artificial Intelligence and Machine Learning in Furan-2-carboxamide Research
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research, and the study of this compound will be no exception. These computational tools can analyze vast datasets to identify patterns, predict properties, and accelerate the discovery process in ways that are beyond human capability.
In the context of furan-2-carboxamide research, AI can be applied across the entire development pipeline. ML algorithms can be trained on existing chemical data to predict the outcomes of reactions, suggest optimal synthesis conditions, and even design novel synthetic routes. This can significantly reduce the time and resources spent on trial-and-error laboratory work.
Furthermore, AI is a powerful tool for predicting the biological potential of new molecules. By developing Quantitative Structure-Activity Relationship (QSAR) models, ML can predict the activity of unsynthesized analogs of this compound. This allows researchers to prioritize the synthesis of compounds that are most likely to have desired properties. For example, deep learning algorithms have been successfully used to predict the efficacy of drug compounds with high accuracy. mdpi.com This predictive power enables a more focused and efficient approach to drug discovery.
Table 3: Potential Applications of AI/ML in Furan-2-Carboxamide Research
| AI/ML Application | Description | Future Impact |
|---|---|---|
| Retrosynthesis Prediction | AI algorithms analyze a target molecule and propose potential synthetic pathways. | Accelerates the design of efficient and novel routes to complex furan-2-carboxamide analogs. |
| Property Prediction (QSAR) | Machine learning models are trained to correlate molecular structures with their physicochemical or biological properties. | Enables in silico screening of virtual libraries to identify promising candidates before synthesis. |
| Reaction Optimization | AI can analyze experimental data to suggest optimal reaction conditions (e.g., temperature, catalyst, solvent) to maximize yield. | Reduces the number of experiments needed, saving time and resources in the synthesis process. |
| De Novo Design | Generative AI models can design entirely new molecules with specific desired properties. | Creates novel furan-2-carboxamide structures that may not be conceived through traditional chemical intuition. |
Theoretical Predictions for Novel this compound Analogs
Computational chemistry and theoretical predictions are becoming indispensable tools for guiding the design of new molecules. By simulating molecular interactions and properties, these methods allow scientists to explore the potential of novel analogs of this compound before they are ever synthesized in a lab.
Molecular docking is a key computational technique that has already been applied to furan-2-carboxamide derivatives. nih.govnih.gov It predicts how a molecule might bind to the active site of a biological target, such as a protein or enzyme. nih.gov This information is invaluable for designing more potent and selective compounds. For example, docking studies have been used to guide the development of furan-2-carboxamide hybrids as potential enzyme inhibitors and to understand their binding modes. nih.govmdpi.com Such studies could predict how modifications to the this compound structure would affect its interaction with a specific biological target.
Other theoretical methods provide deeper insights into the intrinsic properties of molecules. Hirshfeld surface analysis, for instance, can be used to analyze noncovalent interactions within a crystal structure, which are crucial for molecular recognition and binding. iucr.org Calculations of a molecule's electronic structure can help in understanding its reactivity and stability. These theoretical approaches, often combined, provide a powerful platform for rational drug design. By starting with the known structure of this compound, researchers can theoretically introduce various functional groups, predict the resulting changes in properties and binding affinity, and ultimately select only the most promising candidates for synthesis and experimental testing. nih.gov
Table 4: Theoretical and Computational Methods for Analog Design
| Method | Application | Relevance to this compound |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation and binding affinity of a molecule to a target protein. nih.govnih.gov | Guides the design of analogs with improved binding to specific biological targets. |
| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules over time to study flexibility and conformational changes. | Provides insight into the stability of the compound-target complex and the dynamics of binding. |
| Hirshfeld Surface Analysis | Visualizes and quantifies intermolecular interactions within a crystal. iucr.org | Helps to understand the forces that govern molecular packing and recognition. |
| ADMET Prediction | In silico models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound. semanticscholar.org | Allows for early-stage filtering of analogs with poor pharmacokinetic profiles or potential toxicity. |
Q & A
Q. What are the optimal reaction conditions for synthesizing N-(2,6-dimethylphenyl)furan-2-carboxamide?
A common approach involves reacting furan-2-carbonyl chloride with 2,6-dimethylaniline in a polar aprotic solvent (e.g., acetonitrile) under reflux. Stoichiometric ratios should be carefully controlled; for example, a 1:1 molar ratio of acyl chloride to amine is typical, with excess base (e.g., triethylamine) to neutralize HCl byproducts. Reaction progress can be monitored via TLC or HPLC. Post-synthesis, purification via recrystallization or column chromatography is recommended .
Q. How can the purity of this compound be assessed?
Purity analysis often employs reversed-phase HPLC with UV detection (λ = 254 nm). Reference standards, such as related carboxamide impurities (e.g., N-(2,6-dimethylphenyl)pyridine-2-carboxamide), should be used to identify and quantify byproducts. Method validation should include parameters like linearity (R² > 0.99), LOD/LOQ, and precision (%RSD < 2%) .
Q. What spectroscopic methods are used to confirm the structure of this compound?
- IR Spectroscopy : Confirm the presence of amide N–H (≈3300 cm⁻¹) and carbonyl (≈1650 cm⁻¹) stretches.
- NMR : ¹H NMR should show aromatic protons (δ 6.5–8.0 ppm for furan and dimethylphenyl groups) and amide NH (δ ≈8.5 ppm). ¹³C NMR will highlight the carbonyl carbon (≈160 ppm).
- Mass Spectrometry : ESI-MS in positive ion mode should display [M+H]⁺ matching the molecular formula (C₁₃H₁₃NO₂) .
Advanced Research Questions
Q. How does the conformational flexibility of this compound influence its crystallographic packing?
X-ray crystallography reveals that the planarity of the amide group and dihedral angles between aromatic rings (e.g., furan and dimethylphenyl) dictate intermolecular interactions. For example, weak C–H⋯O hydrogen bonds can form helical chains in the crystal lattice. SHELX programs are recommended for refinement, leveraging their robustness in handling small-molecule data .
Q. What strategies mitigate impurities like N-(2,6-dimethylphenyl)pyridine-2-carboxamide during synthesis?
Impurities often arise from side reactions or residual intermediates. Optimizing reaction temperature (avoiding excessive heat) and using high-purity starting materials reduces byproducts. Post-synthesis, mixed-mode chromatography (C18 with ion-pairing agents) effectively separates structurally similar impurities. Spiking experiments with reference standards (e.g., Imp. C(EP) in EP monographs) aid identification .
Q. How can the enantiomeric purity of chiral analogs of this compound be determined?
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers. Mobile phases like hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid enhance resolution. Circular dichroism (CD) spectroscopy or X-ray crystallography can further confirm absolute configuration for stereochemically complex derivatives .
Q. What computational methods predict the reactivity of the amide bond in functionalization reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for nucleophilic acyl substitution or hydrolysis. Solvent effects (e.g., acetonitrile vs. water) are incorporated via implicit solvation models (PCM). These studies guide the design of stable derivatives or prodrugs by identifying electrophilic hotspots .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters for this compound Analogs
| Parameter | Value (Example) | Method/Software | Reference |
|---|---|---|---|
| Dihedral angle (furan-phenyl) | 9.71° | SHELXL-2018/ORTEP | |
| Hydrogen bond length (C–H⋯O) | 2.615 Å | Mercury 4.3.0 | |
| R-factor | < 0.05 | SHELX refinement |
Q. Table 2. HPLC Conditions for Impurity Profiling
| Column | Mobile Phase | Flow Rate | Detection | LOD (ppm) |
|---|---|---|---|---|
| C18 (250 mm) | 60:40 MeOH/H2O + 0.1% TFA | 1.0 mL/min | UV 254 nm | 0.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
